|
REACTION_CXSMILES
|
[Br:1][C:2]1[N:6]=[C:5](Br)[N:4]([CH3:8])[N:3]=1.C([Li])CCC.CCCCCC.CN(C)[CH:22]=[O:23]>O1CCCC1>[Br:1][C:2]1[N:6]=[C:5]([CH:22]=[O:23])[N:4]([CH3:8])[N:3]=1
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|
Name
|
|
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Quantity
|
500 mg
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|
Type
|
reactant
|
|
Smiles
|
BrC1=NN(C(=N1)Br)C
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|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
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C(CCC)[Li]
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|
Name
|
|
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Quantity
|
1.56 mL
|
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Type
|
reactant
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|
Smiles
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CCCCCC
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|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
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|
Smiles
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O1CCCC1
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Name
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|
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Quantity
|
209 μL
|
|
Type
|
reactant
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|
Smiles
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CN(C=O)C
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|
Control Type
|
UNSPECIFIED
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|
Setpoint
|
-45 °C
|
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Type
|
CUSTOM
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|
Details
|
The resulting mixture was stirred for 30 minutes at −45° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
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Details
|
See reaction.notes.procedure_details.
|
|
Type
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TEMPERATURE
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|
Details
|
was then cooled to −70° C
|
|
Type
|
CUSTOM
|
|
Details
|
After 15 minutes the cooling bath was removed
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|
Duration
|
15 min
|
|
Type
|
CUSTOM
|
|
Details
|
to reach 25° C
|
|
Type
|
STIRRING
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|
Details
|
The mixture was stirred for additional 2 hours at 25° C
|
|
Duration
|
2 h
|
|
Type
|
ADDITION
|
|
Details
|
The mixture was poured on water
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|
Type
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EXTRACTION
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|
Details
|
extracted twice with ethyl acetate
|
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Type
|
WASH
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|
Details
|
washed with water and brine
|
|
Type
|
DRY_WITH_MATERIAL
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|
Details
|
dried over magnesium sulfate
|
|
Type
|
FILTRATION
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|
Details
|
filtrated
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1N=C(N(N1)C)C=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 218 mg | |
| YIELD: PERCENTYIELD | 55.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 55.2% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |